Cas no 858515-77-2 (methyl 4-methyl-1H-indole-3-carboxylate)

methyl 4-methyl-1H-indole-3-carboxylate structure
858515-77-2 structure
Product Name:methyl 4-methyl-1H-indole-3-carboxylate
Numero CAS:858515-77-2
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD09841614
CID:2130445
PubChem ID:46311164
Update Time:2024-10-26

methyl 4-methyl-1H-indole-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Methyl-1H-indole-3-carboxylic acid methyl ester
    • Methyl 4-Methylindole-3-carboxylate
    • methyl 4-methyl-1H-indole-3-carboxylate
    • SY058870
    • Methyl 4-methyl-1H-indole-3-carboxylate (ACI)
    • SCHEMBL9937305
    • CS-0148700
    • CHEMBL4858916
    • 4-Methyl-1H-indole-3-Carbocylic acid methyl ester
    • AKOS006326893
    • WS-02443
    • 858515-77-2
    • MFCD09841614
    • methyl4-methyl-1H-indole-3-carboxylate
    • AC6977
    • MDL: MFCD09841614
    • Inchi: 1S/C11H11NO2/c1-7-4-3-5-9-10(7)8(6-12-9)11(13)14-2/h3-6,12H,1-2H3
    • Chiave InChI: CGOHEKFWKWPCPC-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C1=CNC2C=CC=C(C)C=21)=O

Proprietà calcolate

  • Massa esatta: 189.078978594g/mol
  • Massa monoisotopica: 189.078978594g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 229
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 42.1

methyl 4-methyl-1H-indole-3-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFT31-1g
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
1g
¥400.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFT31-5g
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
5g
¥1660.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219340-100mg
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
100mg
¥54.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219340-250mg
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
250mg
¥153.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219340-1g
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
1g
¥521.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219340-5g
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
5g
¥2590.00 2024-07-28
Aaron
AR00G9YS-25g
4-Methyl-1H-indole-3-Carbocylic acid methyl ester
858515-77-2 97%
25g
$987.00 2025-02-10
eNovation Chemicals LLC
Y1007038-5g
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
5g
$285 2025-02-20
eNovation Chemicals LLC
Y1007038-1g
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
1g
$95 2025-02-20
eNovation Chemicals LLC
Y1007038-5g
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
5g
$285 2025-02-19

methyl 4-methyl-1H-indole-3-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Riferimento
Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1
Zaienne, Daniel; et al, Journal of Medicinal Chemistry, 2021, 64(20), 15126-15140

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
2.1 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h, 0 °C
Riferimento
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
1.2 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h
Riferimento
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Methanol ,  Dichloromethane ,  Hexane ;  2 h, 0 °C
1.2 Reagents: Water
Riferimento
Enantioselective Dearomatization of Indoles via SmI2-Mediated Intermolecular Reductive Coupling with Ketones
Zhang, Wen-Yun; et al, Journal of the American Chemical Society, 2023, 145(18), 10314-10321

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h, 0 °C
Riferimento
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  4 h, 82 °C
1.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Riferimento
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
2.1 Solvents: Acetonitrile ;  4 h, 82 °C
2.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Riferimento
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Ethanol ,  Chloroform ;  15 min, reflux
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
3.1 Solvents: Acetonitrile ;  4 h, 82 °C
3.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Riferimento
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

methyl 4-methyl-1H-indole-3-carboxylate Raw materials

methyl 4-methyl-1H-indole-3-carboxylate Preparation Products

Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti